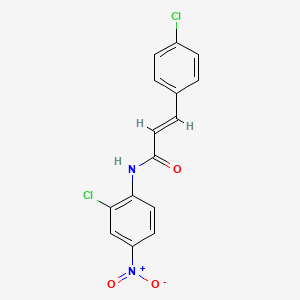![molecular formula C20H17NO4S2 B5439459 methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5439459.png)
methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and a phenylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazolidine-2,4-dione derivative with a benzylidene compound in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Compounds with different substituents replacing the phenylsulfanyl group
Wissenschaftliche Forschungsanwendungen
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate involves its interaction with specific molecular targets. The compound’s thiazolidine ring and benzylidene group can interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone
- 2-Methyl-2-(phenylsulfanyl)propanoic acid
- 5-Methoxy-2-(methylsulfanyl)-4-(phenylsulfanyl)pyrimidine
Uniqueness
Methyl 2-{(5E)-2,4-dioxo-5-[4-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is unique due to its combination of a thiazolidine ring, benzylidene group, and phenylsulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(4-phenylsulfanylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-13(19(23)25-2)21-18(22)17(27-20(21)24)12-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVJPQMASKGJP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)SC3=CC=CC=C3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CC=C(C=C2)SC3=CC=CC=C3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-ethyl-1-[(5-propyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5439385.png)
![2-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5439391.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B5439393.png)
![1-[(1-{[6-(1,4-oxazepan-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5439398.png)
![2-tert-butyl-6-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5439415.png)
![1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5439422.png)

![5-(4-fluorophenyl)-N-[1-(3-pyridinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5439447.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5439448.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5439449.png)
![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5439458.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5439461.png)

